
(5-Chloro-2-nitrobenzyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2-nitrobenzyl)hydrazine is an organic compound with the molecular formula C7H8ClN3O2 It is a derivative of benzyl hydrazine, where the benzyl group is substituted with a chlorine atom at the 5-position and a nitro group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-nitrobenzyl)hydrazine typically involves the reaction of 5-chloro-2-nitrobenzyl chloride with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
5-Chloro-2-nitrobenzyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloro-2-nitrobenzyl)hydrazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The hydrazine moiety can react with carbonyl compounds (aldehydes or ketones) to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Nucleophiles (amines, thiols), organic solvents (ethanol, methanol), base (e.g., sodium hydroxide).
Condensation: Carbonyl compounds (aldehydes, ketones), organic solvents (ethanol, methanol).
Major Products Formed
Reduction: 5-Chloro-2-aminobenzyl hydrazine.
Substitution: Various substituted benzyl hydrazines depending on the nucleophile used.
Condensation: Hydrazones.
Applications De Recherche Scientifique
(5-Chloro-2-nitrobenzyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibitors and as a building block for biologically active compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Chloro-2-nitrobenzyl)hydrazine depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-nitrobenzyl alcohol: Similar structure but with a hydroxyl group instead of a hydrazine moiety.
5-Chloro-2-nitrobenzaldehyde: Contains an aldehyde group instead of a hydrazine moiety.
2-Nitrobenzyl hydrazine: Lacks the chlorine substitution at the 5-position.
Uniqueness
(5-Chloro-2-nitrobenzyl)hydrazine is unique due to the presence of both the chlorine and nitro substituents on the benzyl ring, which can influence its reactivity and biological activity. The hydrazine moiety also provides versatility in forming various derivatives through condensation reactions with carbonyl compounds.
Propriétés
Formule moléculaire |
C7H8ClN3O2 |
|---|---|
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
(5-chloro-2-nitrophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8ClN3O2/c8-6-1-2-7(11(12)13)5(3-6)4-10-9/h1-3,10H,4,9H2 |
Clé InChI |
LHTJDKVWWKZESI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)CNN)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



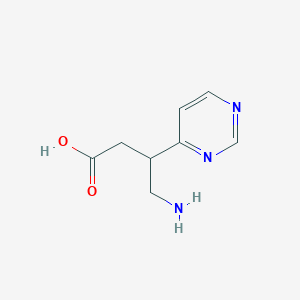
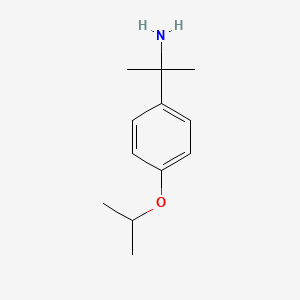
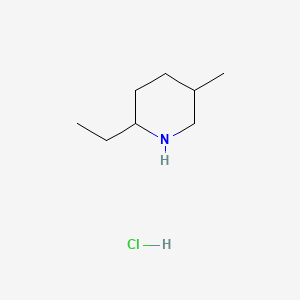
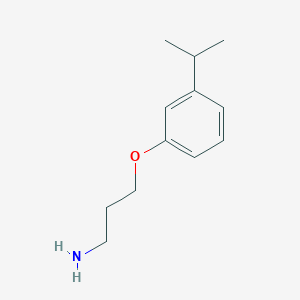
![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)

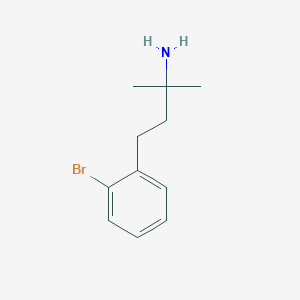
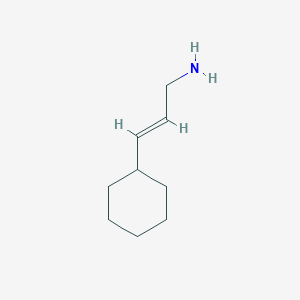
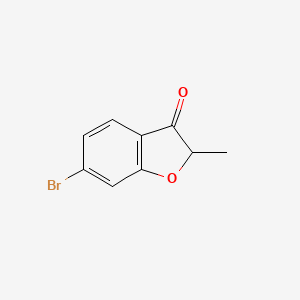
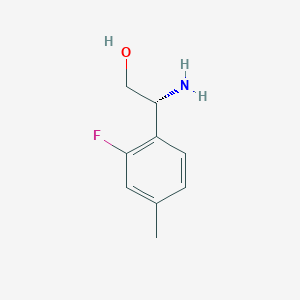

![[1-(2-Amino-2-methylpropyl)piperidin-4-yl]methanoldihydrochloride](/img/structure/B13591091.png)

